1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The triazole ring structure, characterized by three nitrogen atoms, imparts unique chemical properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid typically involves cycloaddition reactions. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of azides with alkynes to form 1,2,3-triazoles . This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) to improve yield and selectivity. The reaction conditions often include solvents like water or ethanol and temperatures ranging from room temperature to 100°C .
Industrial production methods may involve continuous flow synthesis, which offers advantages such as improved safety, scalability, and efficiency . This method uses a heterogeneous catalyst, such as copper-on-charcoal, to facilitate the cycloaddition reaction under controlled conditions .
Chemical Reactions Analysis
1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted triazoles.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and temperatures ranging from -78°C to 150°C . Major products formed from these reactions include various substituted triazoles and their derivatives .
Scientific Research Applications
1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind effectively to target enzymes . This binding can inhibit enzyme activity, leading to various biological effects. For example, the compound’s inhibition of carbonic anhydrase can affect processes like respiration and acid-base balance .
Comparison with Similar Compounds
1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole-4-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
4-Phenyl-1H-1,2,3-triazole: Lacks the hydroxy and carboxylic acid groups, resulting in different chemical properties.
1H-1,2,4-Triazole-3-carboxylic acid: Contains a different triazole ring structure, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-5-phenyltriazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-9(14)8-7(10-11-12(8)15)6-4-2-1-3-5-6/h1-5,15H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHIOPVTMVFPES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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